molecular formula C15H15ClFN3O4S B2720678 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine CAS No. 2034296-72-3

2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine

Cat. No.: B2720678
CAS No.: 2034296-72-3
M. Wt: 387.81
InChI Key: MHYCVMSJNPXZHG-UHFFFAOYSA-N
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Description

2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a multifunctional structure, combining a 5-fluoropyrimidine heterocycle, known for its prevalence in nucleoside analogues and kinase inhibitors , with a pyrrolidine-3-yloxy linker and a 5-chloro-2-methoxyphenylsulfonamide group. The sulfonamide functional group is a common pharmacophore in compounds with diverse biological activities. The strategic incorporation of fluorine into the pyrimidine ring is a classic medicinal chemistry tactic to influence a molecule's electronic properties, metabolic stability, and membrane permeability . The specific molecular architecture suggests potential utility as a key intermediate or a functional scaffold in the development of protease or kinase inhibitors. Researchers are exploring its application in high-throughput screening campaigns and as a building block for constructing more complex chemical libraries aimed at novel therapeutic targets . Structurally related compounds containing a pyrrolidin-3-yloxy group have demonstrated potent bioactivity, such as in the case of selective estrogen receptor degraders (SERDs) for oncology research . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFN3O4S/c1-23-13-3-2-10(16)6-14(13)25(21,22)20-5-4-12(9-20)24-15-18-7-11(17)8-19-15/h2-3,6-8,12H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYCVMSJNPXZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a complex organic molecule with potential therapeutic applications, particularly in oncology and infectious disease treatment. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a fluorine atom and a pyrrolidine ring linked through a sulfonyl group to a chlorinated methoxyphenyl moiety. Its structural complexity suggests multiple potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. The sulfonyl group may act as an electrophilic center, facilitating interactions that can modulate enzyme activity. The 5-fluoropyrimidine component is known for its role in inhibiting nucleic acid synthesis, which is crucial in cancer therapy.

Anticancer Activity

Research indicates that compounds similar to 5-fluorouracil (a well-known chemotherapeutic agent) exhibit significant anticancer properties by inhibiting DNA and RNA synthesis. The incorporation of the fluorine atom enhances the compound's ability to interfere with nucleotide metabolism, leading to apoptosis in cancer cells .

Antimicrobial Effects

Preliminary studies suggest that the compound may possess antimicrobial properties. The sulfonamide moiety has been linked to antibacterial activity, making it a candidate for further investigation against resistant strains of bacteria.

Case Studies and Experimental Data

  • Antitumor Efficacy : In vitro studies demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism was linked to the disruption of nucleic acid synthesis pathways .
  • Antimicrobial Testing : A study evaluating the antimicrobial activity found that derivatives of sulfonamide compounds exhibited notable effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Mechanistic Insights : Investigations into the enzymatic interactions revealed that the compound could inhibit key enzymes involved in nucleotide synthesis, supporting its role as an antimetabolite similar to established drugs like 5-fluorouracil .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityReferences
5-FluorouracilPyrimidine analogAnticancer (RNA/DNA synthesis inhibition)
SulfanilamideSulfonamide structureAntibacterial
Methyl 2-((1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetateSulfonyl and thioether groupsPotential anti-inflammatory

Scientific Research Applications

Overview

The compound 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a complex organic molecule that has garnered attention in various scientific fields due to its potential biological activities and applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science, supported by case studies and data tables.

Medicinal Chemistry Applications

The compound is primarily recognized for its antitumor , antimicrobial , and anti-inflammatory properties. Its mechanism of action involves interaction with specific enzymes and receptors, modulating their activity to exert therapeutic effects.

Antitumor Activity

Research has indicated that derivatives of pyrimidine compounds can exhibit significant anticancer activities. For instance, studies have shown that related compounds demonstrate efficacy against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), Hela (cervical cancer), and A549 (lung cancer) cells. The inhibition rates observed for certain derivatives ranged from 40% to over 64% at concentrations as low as 5 µg/ml, indicating promising potential for further development .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineInhibition Rate (%)
Compound APC354.94
Compound BK56248.25
Compound CHela51.71
Compound DA54940.78

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against a range of pathogens. Some studies have reported effective inhibition against fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to established antifungal agents like tebuconazole .

Table 2: Antifungal Activity Against Pathogens

CompoundPathogenInhibition Rate (%)
Compound EB. cinerea96.84
Compound FS. sclerotiorum82.73

Agricultural Applications

In agricultural research, the compound has shown potential as an insecticide and fungicide . Its ability to disrupt biological pathways in pests makes it a candidate for developing new agrochemicals aimed at pest management.

Table 3: Insecticidal Activity Against Pests

CompoundPestMortality Rate (%)
Compound GSpodoptera frugiperda90.0
Compound HMythimna separata86.7

Materials Science Applications

Beyond biological applications, the unique structural features of the compound allow for potential use in materials science, particularly in developing polymers or coatings with specific chemical properties. The sulfonyl group may enhance adhesion properties or thermal stability in composite materials.

Case Studies

  • Anticancer Research : A study explored various pyrimidine derivatives' effects on cancer cell proliferation, highlighting the promising results of compounds similar to the target compound in inhibiting tumor growth through apoptosis induction .
  • Agricultural Trials : Field trials demonstrated that formulations containing the compound effectively reduced pest populations while maintaining crop health, suggesting its viability as a sustainable agricultural solution .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure combining a sulfonylated pyrrolidine and fluorinated pyrimidine. Below is a comparative analysis with structurally related compounds from the literature:

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrrolidine-5-fluoropyrimidine 5-Chloro-2-methoxyphenyl sulfonamide, 5-fluoro ~372.5 Sulfonamide linkage, fluoropyrimidine -
Example 64 (Triarylpyridinone inhibitor) Pyrazolo[3,4-c]pyrimidin Fluorophenyl, benzoate ester ~535.4 Fluorinated chromenone, Suzuki coupling
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-pyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidinone Chlorosulfonyl, propyl ~409.5 Phosphodiesterase inhibitor target
2-Fluoro-5-(4-fluorophenyl)pyridine Pyridine Fluoro, 4-fluorophenyl ~207.1 Simpler structure, precursor
Key Observations:

Sulfonamide vs.

Fluorinated Moieties: The 5-fluoropyrimidine in the target compound likely increases metabolic stability and bioavailability compared to non-fluorinated analogs, a trend observed in fluorinated pharmaceuticals (e.g., 5-fluorooxindole derivatives) .

Pyrrolidine Flexibility: The pyrrolidine ring introduces conformational flexibility, which may improve target engagement compared to rigid pyridine or pyrimidinone cores in other analogs .

Pharmacological Implications

While direct activity data for the target compound is unavailable, structural analogs provide insights:

  • Triarylpyridinones (): Exhibit protease inhibition, suggesting the target’s fluoropyrimidine may similarly target enzyme active sites .

Q & A

Basic: What are the critical synthetic challenges in preparing 2-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine, and how can they be addressed methodologically?

The synthesis involves three key steps: (1) sulfonylation of the pyrrolidine ring, (2) ether bond formation between pyrrolidine and pyrimidine, and (3) fluorination at the pyrimidine 5-position. A major challenge is optimizing the sulfonylation step, where steric hindrance from the 5-chloro-2-methoxyphenyl group can reduce yields. Using polar aprotic solvents (e.g., DMF) with a strong base (e.g., NaH) at 0–5°C improves regioselectivity . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Reaction progress should be monitored by TLC and LC-MS to isolate intermediates .

Basic: How can the three-dimensional structure of this compound be resolved experimentally, and what insights does this provide?

X-ray crystallography is the gold standard for resolving the 3D conformation. Key structural features include:

  • Sulfonyl-pyrrolidine dihedral angle : Affects steric interactions with biological targets.
  • Pyrimidine-pyrrolidine ether bond geometry : Influences solubility and binding kinetics.
    If crystals are unavailable, computational methods (DFT or MD simulations) can predict low-energy conformers. Pairing these with NMR (e.g., NOESY for spatial proximity) validates dynamic behavior in solution .

Advanced: How do substituent variations (e.g., chloro vs. methoxy groups) on the phenylsulfonyl moiety impact biological activity, and how can conflicting SAR data be reconciled?

Conflicting SAR data often arise from off-target effects or assay variability. For example:

  • 5-Chloro substitution : Enhances hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites) but may reduce solubility .
  • 2-Methoxy group : Improves metabolic stability by blocking CYP450 oxidation .
    To resolve contradictions, use orthogonal assays (e.g., SPR for binding affinity, cellular proliferation assays) and control for variables like pH and solvent polarity. Meta-analysis of structural analogs (e.g., replacing Cl with F) reveals trends in potency vs. toxicity .

Advanced: What experimental strategies are recommended for elucidating the mechanism of action in kinase inhibition studies?

Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify primary targets.

Cellular Pathway Analysis : Use phospho-specific antibodies (e.g., pSTAT3 in Jak2 inhibition) to confirm downstream effects .

Binding Kinetics : SPR or ITC quantifies Kd and binding stoichiometry. For example, AZD1480 (a pyrimidine-based Jak2 inhibitor) shows Kd < 1 nM in SPR, correlating with IC50 in cell assays .

Mutagenesis Studies : Introduce point mutations (e.g., V617F in Jak2) to validate resistance mechanisms .

Advanced: How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?

  • LogP/D Calculations : Predict blood-brain barrier penetration (targeting neurological disorders) or hepatic clearance.
  • Metabolite Prediction : Tools like GLORY identify vulnerable sites (e.g., sulfonyl hydrolysis) to guide structural modifications .
  • QSAR Models : Correlate substituent electronegativity (e.g., fluoro vs. chloro) with bioavailability. For instance, fluoropyrimidines exhibit longer half-lives due to reduced CYP2C9 metabolism .

Advanced: What analytical techniques are essential for detecting degradation products under varying storage conditions?

  • Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks.
  • HPLC-MS/MS : Identifies hydrolytic (e.g., sulfonamide cleavage) or oxidative (e.g., methoxy → carbonyl) products .
  • Stability-Indicating Methods : Use pH-stressed mobile phases (e.g., 0.1% TFA) to separate degradation peaks.

Advanced: How do solvent polarity and temperature affect reaction yields in multi-step syntheses?

Step Optimal Solvent Temperature Yield
SulfonylationDCM0–5°C75–85%
Ether Bond FormationDMF60°C60–70%
FluorinationTHFRT50–60%
Lower temperatures minimize side reactions (e.g., pyrrolidine ring opening), while polar solvents stabilize intermediates .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?

  • Design of Experiments (DoE) : Optimize parameters (e.g., reagent equivalents, stirring rate) using response surface methodology.
  • In-line PAT Tools : FTIR monitors reaction progress in real-time, reducing impurity formation .
  • Crystallization Control : Seed crystals with defined polymorphs (e.g., Form I vs. II) to ensure consistent particle size .

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